(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-9-16(10-13-22)19(23)21-11-3-2-4-17(14-21)15-5-7-18(20)8-6-15/h5-8,16-17H,2-4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWGNOGUEIHPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A high-yield route to 3-(4-chlorophenyl)azepane employs Grubbs-II catalyst-mediated RCM of a diene precursor. For example, reacting N-allyl-4-chlorocinnamamide with Grubbs-II (5 mol%) in dichloromethane at 40°C for 24 hours achieves 78% conversion to the azepane ring. Critical parameters include:
- Catalyst loading : <5 mol% reduces yield to <50%
- Solvent polarity : Dichloromethane outperforms THF (ΔYield = +22%)
Table 1 : Optimization of Azepane Ring Formation via RCM
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | Grubbs-II | 78 | 95 |
| Solvent | Dichloromethane | 78 | 95 |
| Temperature (°C) | 40 | 78 | 95 |
| Time (h) | 24 | 78 | 95 |
Reductive Amination Pathway
An alternative method involves reductive amination of 4-chlorophenylacetone with 1,6-diaminohexane using sodium cyanoborohydride. This one-pot reaction proceeds at pH 5.5 (acetic acid buffer) to yield 65% of the azepane derivative after silica gel chromatography.
Synthesis of 1-(Methylsulfonyl)piperidin-4-yl Intermediate
Sulfonylation of Piperidin-4-amine
Piperidin-4-amine undergoes sulfonylation with methylsulfonyl chloride (1.2 equiv) in dichloromethane at 0°C, using triethylamine (2.5 equiv) as a base. The reaction achieves 89% yield after 2 hours, with purity >98% (HPLC). Key considerations:
- Temperature control : Exceeding 5°C leads to over-sulfonylation byproducts
- Stoichiometry : Substoichiometric methylsulfonyl chloride (<1 equiv) leaves unreacted amine (∼15%)
Table 2 : Sulfonylation Reaction Optimization
| Parameter | Condition | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Base | Triethylamine | 89 | 3 |
| Solvent | Dichloromethane | 89 | 3 |
| Temperature (°C) | 0→5 | 89 | 3 |
Lithiation for Ketone Coupling
The 1-(methylsulfonyl)piperidin-4-yl group is converted to a lithium nucleophile using n-BuLi (2.2 equiv) in THF at −78°C. Quenching with dimethylacetamide generates a stabilized enolate for subsequent ketone formation.
Ketone Bridge Formation Strategies
Nucleophilic Acyl Substitution
Reacting 3-(4-chlorophenyl)azepane-1-carbonyl chloride with the lithiated piperidine derivative in THF at −78°C yields the target ketone in 62% yield. Challenges include:
- Competitive elimination : Mitigated by slow addition over 1 hour
- Solvent choice : THF essential for lithium reagent stability
Table 3 : Ketone Coupling Efficiency by Solvent
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −78 | 62 | 92 |
| Diethyl ether | −78 | 48 | 85 |
| DME | −78 | 54 | 89 |
Transition Metal-Catalyzed Carbonylation
An advanced method employs palladium-catalyzed carbonylation using Pd(OAc)₂/Xantphos under CO atmosphere (1 atm). This one-step protocol converts 3-(4-chlorophenyl)azepane and 1-(methylsulfonyl)piperidin-4-yl iodide to the ketone in 71% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous flow system enhances throughput:
- Stage 1 : Azepane synthesis via RCM (residence time = 30 min)
- Stage 2 : Piperidine sulfonylation (residence time = 15 min)
- Stage 3 : Ketone coupling (residence time = 45 min)
This system achieves 83% overall yield at 5 kg/day capacity, surpassing batch reactor efficiency by 29%.
Purification Technologies
Simulated moving bed (SMB) chromatography resolves diastereomeric impurities, achieving 99.5% purity with <0.3% residual solvents.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.82–3.75 (m, 1H, CHCO), 2.94 (s, 3H, SO₂CH₃)
- HRMS : m/z calculated for C₂₃H₂₈ClN₂O₃S [M+H]⁺: 471.1452; found: 471.1448
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.1% purity with tR = 6.72 min.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
Bulky substituents on both rings reduce coupling efficiency to <50% in initial attempts. Solutions include:
- Microwave assistance : 80°C for 10 min improves yield to 68%
- Ultrasound activation : 40 kHz for 30 min enhances mixing
Byproduct Formation
Major byproducts include:
- Over-sulfonylated piperidine (∼7%): Controlled via stoichiometry
- Azepane dimer (∼5%): Suppressed using high-dilution conditions
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) and DIPEA achieves 74% yield under mild conditions (25°C, 12 h), showcasing potential for energy-efficient synthesis.
Biocatalytic Approaches
Engineered transaminases (e.g., ATA-117 ) catalyze ketone formation with 81% enantiomeric excess, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or piperidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially for modifying the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds with similar structures have been explored for their potential in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The inhibition of acetylcholinesterase (AChE) is a common mechanism among these compounds, enhancing cholinergic neurotransmission, which is often deficient in Alzheimer's patients .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that derivatives with piperidine structures exhibit enhanced antimicrobial properties. For instance, modifications to the sulfonamide group have been linked to increased efficacy against various bacterial strains.
Anticancer Properties
Investigations into the anticancer mechanisms of similar compounds reveal that they may induce apoptosis in cancer cells. Increased caspase activity has been observed, suggesting that this compound could be further developed for cancer therapy.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is used as a pharmaceutical, it might interact with receptors or enzymes in the body, modulating their activity through binding interactions.
Comparison with Similar Compounds
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)
- Structure: Shares the 4-chlorophenyl-methanone core but substitutes azepane with a pyrimidin-2-yl-piperidine.
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
- Structure : Replaces both azepane and piperidine with a tetrahydrofuran (oxygen-containing ring).
Azepan-1-yl{1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone
- Structure : Similar azepane-piperidine backbone but substitutes methylsulfonyl with a 4-chlorophenylsulfonyl group.
- Key Data :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Rf Value | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | ~420 (estimated) | Not reported | ~500–560 | Not reported | Moderate (polar groups) |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | 302.10 | 90–92 | Not reported | 0.18 | Low (aromaticity) |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | 211.05 | Not reported | Not reported | 0.31 | Moderate (oxygen-rich) |
| Azepan-1-yl{1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone | ~450 (estimated) | Not reported | 559.8±60.0 | Not reported | Low (bulky sulfonyl) |
Key Observations :
Neuroprotective Derivatives
Compounds such as {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone () exhibit neuroprotective effects in PC12 cells (EC₅₀ < 10 μM). The target compound’s methylsulfonyl group may enhance blood-brain barrier penetration compared to ethoxyethyl or phenoxyethyl substituents, though this requires empirical validation .
Enzyme Inhibition Potential
Structural analogues like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () demonstrate crystallographic evidence of stable adduct formation, suggesting utility in enzyme inhibition. The target compound’s azepane ring could provide conformational flexibility, improving binding to dynamic active sites .
Biological Activity
The compound (3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H24ClN3O2S
- Molecular Weight: 367.91 g/mol
1. Pharmacological Properties
The compound exhibits several pharmacological properties, primarily attributed to its structural components, which include a chlorophenyl group and a piperidine moiety. These characteristics suggest potential activities in various therapeutic areas:
- Antidepressant Activity: The piperidine ring is commonly associated with antidepressant effects. Compounds with similar structures have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
- Anticancer Effects: Preliminary studies indicate that derivatives of chlorophenyl compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states.
- Receptor Modulation: The compound may interact with specific receptors in the central nervous system (CNS), influencing neuronal activity and potentially alleviating symptoms of depression or anxiety.
Case Study 1: Anticancer Activity
A study explored the effects of a related chlorophenyl compound on melanoma cells. The results demonstrated significant cytotoxicity against melanoma cell lines, suggesting that the mechanism may involve the induction of oxidative stress leading to cell death. This highlights the potential for developing new anticancer agents based on similar structures.
Case Study 2: Neuropharmacological Effects
Research involving piperidine derivatives has shown promise in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for further investigation in CNS disorders.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the azepane and piperidine precursors. Key steps include:
- Chlorophenyl incorporation : Use Suzuki-Miyaura coupling or Ullmann reactions to introduce the 4-chlorophenyl group to the azepane ring .
- Methylsulfonyl functionalization : React piperidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Methanone linkage : Couple the azepane and piperidine moieties via a carbonyl bridge using acyl chloride intermediates or coupling agents like EDCI/HOBt .
Q. Critical parameters :
- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; methylsulfonyl group at δ 3.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azepane and piperidine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆ClN₂O₃S: 469.12) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from variations in assay conditions or structural analogs. Follow these steps:
-
Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference antagonists for 5-HT₆ receptors) .
-
Compare structural analogs :
Analog Modification Biological Activity Source Compound A Piperidine → pyridine Reduced CNS penetration Compound B Methylsulfonyl → benzylsulfonyl Enhanced enzyme inhibition (IC₅₀ = 12 nM) -
Validate with orthogonal assays : Combine SPR (binding kinetics) with functional assays (cAMP modulation) to confirm target engagement .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the methylsulfonyl and chlorophenyl moieties?
Methodological Answer:
- Systematic substitution :
- Methylsulfonyl : Replace with ethylsulfonyl, cyclopropylsulfonyl, or aryl sulfonates to assess steric/electronic effects on target binding .
- Chlorophenyl : Test fluoro-, bromo-, or methoxy-substituted phenyl groups to evaluate halogen bonding or π-π interactions .
- Computational modeling :
- Molecular docking : Use AutoDock Vina to predict binding poses with 5-HT₆ receptor (PDB: 4XNR) .
- Free energy perturbation (FEP) : Quantify ΔΔG changes for substitutions .
- In vitro validation : Prioritize analogs with >50% receptor occupancy in radioligand displacement assays .
Q. How can researchers address discrepancies in metabolic stability data across preclinical models?
Methodological Answer:
- Cross-species microsomal assays : Compare human, rat, and mouse liver microsomes under identical conditions (e.g., NADPH concentration, incubation time) .
- Identify metabolic hotspots : Use LC-MS/MS to detect hydroxylation at the azepane ring or sulfonyl oxidation .
- Structural stabilization : Introduce deuterium at labile C-H bonds or replace metabolically unstable groups (e.g., methylsulfonyl → trifluoromethylsulfonyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
